

Arprinocid-15N3: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Arprinocid-15N3	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Arprinocid is a potent anticoccidial agent used in veterinary medicine, primarily in poultry, to control infections caused by Eimeria species.[1][2] Its efficacy is largely attributed to its metabolite, Arprinocid-1-N-oxide, which is formed in the liver. **Arprinocid-15N3** is a stable isotope-labeled version of Arprinocid, designed for use as an internal standard in quantitative analyses, such as those employing liquid chromatography-mass spectrometry (LC-MS).[3] The incorporation of three ¹⁵N atoms provides a distinct mass shift, enabling precise and accurate quantification of Arprinocid in complex biological matrices. This technical guide provides an indepth overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for **Arprinocid-15N3**.

Chemical Structure and Properties

The precise location of the three ¹⁵N atoms in commercially available **Arprinocid-15N3** is not consistently published. However, based on common synthetic routes for isotopically labeled purine analogs, it is highly probable that the labeling occurs on the three nitrogen atoms of the purine ring that are not part of the imidazole ring, as depicted in the structure below. The physicochemical properties of **Arprinocid-15N3** are expected to be nearly identical to those of its unlabeled counterpart.

Chemical Structure of **Arprinocid-15N3** (Postulated Labeling)



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Caption: Postulated chemical structure of **Arprinocid-15N3** with ¹⁵N labels on the pyrimidine portion of the purine ring.

Physicochemical Properties

The following table summarizes the known physicochemical properties of unlabeled Arprinocid. These values are considered representative for **Arprinocid-15N3**.

Property	Value	Reference
IUPAC Name	9-[(2-chloro-6- fluorophenyl)methyl]-9H-purin- 6-amine	[1][4]
CAS Number	55779-18-5 (unlabeled)	[1][4]
Molecular Formula	C12H9CIFN5	[1][2]
Molecular Weight	277.69 g/mol (unlabeled)	[1][2]
Monoisotopic Mass	277.0531 Da (unlabeled)	[2]
Appearance	White to yellow to orange powder/crystal	[5]
Melting Point	242 - 247 °C	[5]
Solubility	Soluble in DMSO and ethanol	[6]
Storage Conditions	2 - 8 °C, dry, dark	[2][5]

Mechanism of Action





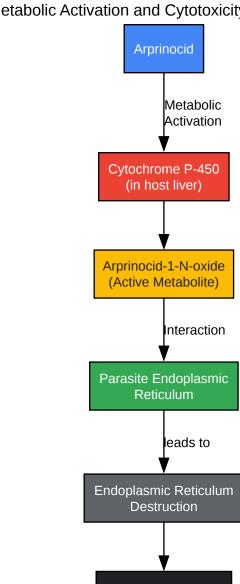


Arprinocid itself exhibits anticoccidial activity by inhibiting the transmembrane transport of purines, such as hypoxanthine, in Eimeria species.[7] As these parasites are incapable of de novo purine synthesis, this disruption of the purine salvage pathway is detrimental to their survival.[7]

However, the primary mechanism of action involves its metabolic activation in the host's liver to Arprinocid-1-N-oxide. This metabolite is significantly more potent than the parent compound.[8] Arprinocid-1-N-oxide does not primarily act by inhibiting purine transport. Instead, it directly interacts with the cytochrome P-450 enzyme system within the endoplasmic reticulum of the parasite.[9][10] This interaction is believed to be cytotoxic, leading to the destruction of the endoplasmic reticulum and subsequent cell death.[9][10] The toxic effects of Arprinocid-1-N-oxide can be prevented by inhibitors of microsomal drug metabolism, such as SKF-525A, which underscores the critical role of cytochrome P-450 in its mechanism of action.[9][10]

Metabolic Activation and Cytotoxicity Pathway





Metabolic Activation and Cytotoxicity of Arprinocid

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Parasite Cell Death

Caption: Metabolic activation of Arprinocid and its cytotoxic mechanism.

Experimental Protocols



This section provides detailed methodologies for key experiments related to Arprinocid and its isotopologue.

Synthesis of Arprinocid-15N3 (Proposed)

A specific protocol for the synthesis of **Arprinocid-15N3** is not readily available in the public domain. However, based on general methods for the synthesis of ¹⁵N-labeled purines, a plausible route is outlined below. This protocol is for illustrative purposes and would require optimization.

- Preparation of ¹⁵N-labeled 6-chloropurine: Start with commercially available ¹⁵N-labeled precursors, such as [¹⁵N₅]-adenine. Deaminate [¹⁵N₅]-adenine to produce [¹⁵N₄]- hypoxanthine.[10]
- Chlorinate [15N4]-hypoxanthine to yield [15N4]-6-chloropurine.[10]
- Alkylation: React the [15N4]-6-chloropurine with 2-chloro-6-fluorobenzyl chloride in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide).
- Purification: Purify the resulting Arprinocid-¹⁵N₄ by column chromatography on silica gel, followed by recrystallization to obtain the final product. The fifth nitrogen (at position 9) is not labeled in this proposed synthesis, resulting in Arprinocid-¹⁵N₄. To achieve ¹⁵N₃ labeling, a different synthetic strategy starting with precursors containing three ¹⁵N atoms in the desired positions would be necessary.

In Vitro Cytotoxicity Assay (HeLa Cells)

This protocol is used to determine the 50% inhibitory dose (ID₅₀) of a compound on the growth of a mammalian cell line.[7]

- Cell Culture: Culture HeLa cells in Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum in 96-well plates.
- Compound Preparation: Prepare a stock solution of Arprinocid or Arprinocid-1-N-oxide in dimethyl sulfoxide (DMSO).



- Treatment: Add serial dilutions of the test compound to the cell cultures to achieve a range of final concentrations. Include a solvent control (DMSO alone).
- Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Viability Assessment: Assess cell viability using a standard method, such as the MTT assay.
- Data Analysis: Calculate the ID₅₀ value as the concentration of the compound that causes a 50% reduction in cell viability compared to the solvent control.

In Vivo Anticoccidial Efficacy Study in Chickens

This protocol describes a typical floor pen trial to evaluate the efficacy of anticoccidial drugs. [11]

- Animals and Housing: Use day-old broiler chickens housed in floor pens with fresh litter.
 Provide a balanced, unmedicated feed and water ad libitum.
- Experimental Design:
 - Group 1: Uninfected, untreated control.
 - Group 2: Infected, untreated control.
 - Group 3-5: Infected, treated with Arprinocid at various concentrations in the feed (e.g., 60, 70, 80 ppm).
- Infection: At approximately 2 weeks of age, orally inoculate each bird in the infected groups with a standardized dose of sporulated Eimeria tenella oocysts.
- Treatment: Begin administering the medicated feed 24 hours prior to infection and continue for 7-9 days post-infection.
- Data Collection:
 - Mortality: Record daily.



- Body Weight: Measure at the beginning and end of the study.
- Lesion Scoring: At 6-7 days post-infection, euthanize a subset of birds from each group and score the cecal lesions on a scale of 0 to 4.
- Oocyst Counts: Collect fecal samples and determine the number of oocysts per gram.
- Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Quantification of Arprinocid in Feed using LC-MS/MS with Arprinocid-15N3 Internal Standard

This protocol outlines the use of **Arprinocid-15N3** as an internal standard for the accurate quantification of Arprinocid in animal feed.

- Sample Preparation:
 - Weigh a representative sample of the feed (e.g., 10 g).
 - Spike the sample with a known amount of Arprinocid-15N3 solution.
 - Extract the sample with a suitable solvent, such as chloroform or acetonitrile.
 - Perform a sample clean-up procedure, such as solid-phase extraction (SPE), to remove matrix interferences.
 - Evaporate the solvent and reconstitute the residue in the mobile phase.
- LC-MS/MS Analysis:
 - Liquid Chromatography: Use a C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to aid ionization.
 - Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both Arprinocid and Arprinocid-15N3 in multiple reaction monitoring (MRM) mode.



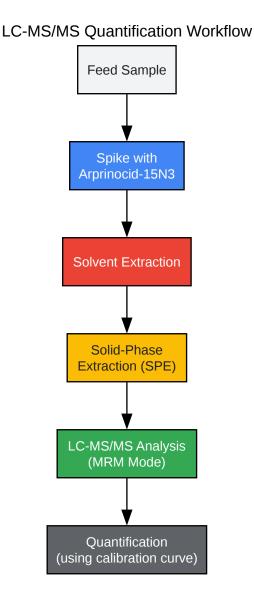




· Quantification:

- Generate a calibration curve by analyzing standards of known Arprinocid concentrations spiked with the same amount of Arprinocid-15N3 as the samples.
- Calculate the ratio of the peak area of Arprinocid to the peak area of Arprinocid-15N3 for both the standards and the samples.
- Determine the concentration of Arprinocid in the samples by interpolating their peak area ratios on the calibration curve.





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Caption: General workflow for the quantification of Arprinocid in feed.

Quantitative Data Summary

The following tables summarize the available quantitative data for Arprinocid and its active metabolite, Arprinocid-1-N-oxide.



In Vitro Biological Activity

Compound	Organism/Cell Line	Endpoint	Value (ppm)	Reference
Arprinocid	Eimeria tenella	ID50	20	
Arprinocid-1-N- oxide	Eimeria tenella	ID50	0.30	[8]
Arprinocid-1-N-oxide	HeLa Cells	ID50	5.0	[9][10]

In Vivo Efficacy in Turkeys (Floor Pen Study)

Treatment Group	Average Live Weight (kg) at 55 days	Feed Conversion (kg feed/kg gain)
Unmedicated Control	4.45	2.54
Arprinocid (60 ppm)	5.09	2.24
Arprinocid (90 ppm)	5.23	2.18
Arprinocid (120 ppm)	5.32	2.14
Arprinocid (180 ppm)	4.95	2.29
Amprolium (125 ppm)	5.27	2.16

Note: This data is from a study on turkeys and is cited from a

secondary source.[8]

Conclusion

Arprinocid-15N3 is an essential tool for the accurate quantification of the anticoccidial drug Arprinocid. Its utility as an internal standard in LC-MS/MS methods is crucial for pharmacokinetic studies, residue analysis, and quality control of medicated feeds. A thorough understanding of the parent compound's mechanism of action, which involves metabolic activation to the more potent Arprinocid-1-N-oxide and subsequent interaction with the parasite's cytochrome P-450 system, provides a basis for further research and drug



development. The experimental protocols and quantitative data summarized in this guide offer a valuable resource for researchers in the fields of veterinary medicine, pharmacology, and analytical chemistry.

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